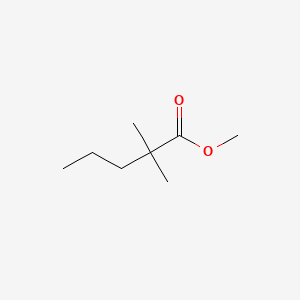

Methyl 2,2-dimethylpentanoate

CAS No.:

Cat. No.: VC18767906

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O2 |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | methyl 2,2-dimethylpentanoate |

| Standard InChI | InChI=1S/C8H16O2/c1-5-6-8(2,3)7(9)10-4/h5-6H2,1-4H3 |

| Standard InChI Key | QBIGLPZXHWTZKF-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)C(=O)OC |

Introduction

Chemical Identity and Nomenclature

Methyl 2,2-dimethylpentanoate (CAS No. 813-68-3) is systematically named according to IUPAC guidelines as methyl 2,2-dimethylpentanoate. Its structure derives from pentanoic acid, where the hydrogen atoms on the second carbon are replaced by methyl groups, and the carboxylic acid group is esterified with methanol . Alternative synonyms include 2,2-dimethylvaleric acid methyl ester and methyl α,α-dimethylvalerate .

Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.214 g/mol |

| CAS Registry Number | 813-68-3 |

| IUPAC Name | methyl 2,2-dimethylpentanoate |

| InChIKey | QBIGLPZXHWTZKF-UHFFFAOYSA-N |

The ester’s branched structure confers steric hindrance, influencing its reactivity and physical characteristics 5.

Synthesis and Industrial Production

Esterification of 2,2-Dimethylpentanoic Acid

The primary synthesis route involves acid-catalyzed esterification of 2,2-dimethylpentanoic acid (CAS 1185-39-3) with methanol. Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction, which proceeds via nucleophilic acyl substitution :

Industrial-scale production employs continuous-flow reactors to optimize yield (typically >85%) and minimize side reactions like hydrolysis.

Alternative Methods

-

Transesterification: Reaction of 2,2-dimethylpentanoic acid with methyl acetate in the presence of lipases.

-

Grignard Reagents: Alkylation of methyl pentanoate with methyl magnesium bromide, though this method is less cost-effective.

Molecular Structure and Conformational Analysis

The molecule’s backbone consists of a pentanoate chain with two methyl groups at the C2 position, creating a quaternary carbon center. This branching imposes a tetrahedral geometry around C2, with bond angles approximating due to hybridization5.

Structural Features

-

Ester Group: The polar carbonyl () and ether () groups enable dipole-dipole interactions.

-

Hydrophobic Branches: The methyl groups reduce solubility in polar solvents, favoring miscibility with hydrocarbons .

3D Representation

The lowest-energy conformation places the ester group antiperiplanar to the branched methyl groups, minimizing steric strain5.

Physicochemical Properties

While comprehensive thermodynamic data remain scarce, inferred properties include:

Experimental and Estimated Properties

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~145–150°C (estimated) | Analogous esters |

| Density | ~0.86–0.88 g/cm³ | |

| Refractive Index | 1.405–1.415 (predicted) | — |

| Solubility in Water | <0.1 g/L (20°C) |

The ester’s low water solubility and moderate volatility suggest utility as a solvent or fragrance component .

Reactivity and Functional Transformations

Hydrolysis

Under acidic or basic conditions, the ester undergoes hydrolysis to yield 2,2-dimethylpentanoic acid and methanol:

Basic conditions (e.g., NaOH) accelerate this reaction via saponification .

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the ester to 2,2-dimethylpentanol, a potential intermediate in polymer synthesis.

Aminolysis

Reaction with ammonia or amines produces substituted amides, though steric hindrance slows kinetics compared to linear esters.

Applications and Industrial Relevance

Flavor and Fragrance Industry

The ester’s fruity odor profile (reminiscent of apple or pineapple) makes it a candidate for synthetic flavorants, though commercial adoption remains limited .

Pharmaceutical Intermediates

Its branched structure may serve as a building block for lipophilic drug candidates, particularly CNS agents requiring blood-brain barrier penetration .

Polymer Science

As a plasticizer, methyl 2,2-dimethylpentanoate could enhance the flexibility of polyvinyl chloride (PVC), though phthalates dominate this niche .

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorbance at (C=O stretch).

-

NMR:

Chromatography

GC-MS analysis under nonpolar columns (e.g., DB-5) reveals a retention time of ~8.2 min and a base peak at m/z 87 ([C₅H₁₁O]⁺) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume